Baxitozine

Description

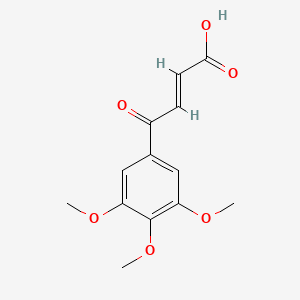

Structure

3D Structure

Properties

CAS No. |

84386-11-8 |

|---|---|

Molecular Formula |

C13H14O6 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid |

InChI |

InChI=1S/C13H14O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h4-7H,1-3H3,(H,15,16)/b5-4+ |

InChI Key |

PVCWLTQMJSUKGZ-SNAWJCMRSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O |

Other CAS No. |

94201-97-5 |

Synonyms |

4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid RU 38086 RU-38086 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Baxitozine

Retrosynthetic Analysis and Identification of Key Precursors for Baxitozine.

Retrosynthetic analysis of this compound, an α,β-unsaturated carbonyl compound featuring a trimethoxyphenyl moiety, suggests potential disconnections that could lead to simpler, readily available starting materials. The presence of the enone functionality conjugated with a carboxylic acid group points towards synthetic strategies involving the formation of this α,β-unsaturated system.

A primary retrosynthetic disconnection could be envisioned at the bond between the carbonyl group and the alkene. This would lead back to a 3,4,5-trimethoxybenzoyl fragment and a four-carbon unit containing the alkene and carboxylic acid. Considering the structure of this compound ((E)-3-(3,4,5-Trimethoxybenzoyl)acrylic acid), the four-carbon unit is essentially acrylic acid or a related precursor that can be coupled with the trimethoxybenzoyl moiety.

Alternatively, a disconnection adjacent to the carbonyl group attached to the trimethoxyphenyl ring could lead to 3,4,5-trimethoxyacetophenone and a two-carbon unit that forms the acrylic acid portion. This approach aligns with established synthetic methods involving the formation of α,β-unsaturated acids or esters via condensation reactions.

Key precursors identified through these retrosynthetic considerations include 3,4,5-trimethoxyacetophenone, glyoxylic acid, or derivatives of acrylic acid, and reagents capable of facilitating carbon-carbon bond formation and potentially oxidation or isomerization steps to establish the final structure and stereochemistry.

Established Synthetic Routes for this compound Core Structure.

An established manufacturing process for this compound involves the use of 3,4,5-trimethoxy acetophenone (B1666503) and glyoxylic acid as raw materials. vnu.edu.vn This suggests a condensation reaction between the methyl ketone of 3,4,5-trimethoxy acetophenone and glyoxylic acid to form the carbon skeleton of this compound. The reaction conditions mentioned include heating glyoxylic acid in water under reduced pressure, followed by cooling and the addition of 3,4,5-trimethoxy acetophenone, hydrochloric acid, acetic acid, and sodium carbonate. vnu.edu.vn

While the detailed mechanism of this specific reaction is not fully elaborated in the available information, the precursors and conditions are indicative of a condensation pathway leading to the formation of the α,β-unsaturated carboxylic acid structure.

Friedel-Crafts Acylation Approaches to this compound Analogues.

Friedel-Crafts acylation is a well-known reaction for attaching acyl groups to aromatic rings via electrophilic aromatic substitution. sigmaaldrich.comwikipedia.orgorganic-chemistry.org Research on related compounds, specifically (E)-3-acylprop-2-enoic acids, indicates that some of these compounds, structurally similar to this compound, can be prepared by Friedel-Crafts acylation. patsnap.com This method typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl3. sigmaaldrich.comwikipedia.orgorganic-chemistry.org

For the synthesis of this compound analogues with variations on the aromatic ring or the acyl portion, a Friedel-Crafts acylation approach could involve the reaction of 1,2,3-trimethoxybenzene (B147658) or a substituted trimethoxybenzene with maleic anhydride or a related succinic anhydride derivative, followed by subsequent transformation to the α,β-unsaturated carboxylic acid. One example of this approach for related compounds involved the Friedel-Crafts acylation of toluene (B28343) with maleic anhydride catalyzed by AlCl3 to yield (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid. patsnap.com

Crotonic Condensation Strategies in this compound Synthesis.

Crotonic condensation, a type of aldol (B89426) condensation followed by dehydration, is another strategy implicated in the synthesis of compounds related to this compound. patsnap.comwikipedia.orgvanderbilt.edu This reaction involves the condensation of an aldehyde or ketone with an activated methylene (B1212753) compound (such as an ester or carboxylic acid derivative with an alpha-hydrogen) to form an α,β-unsaturated carbonyl compound. wikipedia.orgvanderbilt.edu

The preparation of (E)-3-acylprop-2-enoic acids, including those with trimethoxyphenyl moieties, has been achieved through crotonic condensation. patsnap.com Specifically, the condensation of 3,4-dimethoxyacetophenone with glyoxylic acid in acetic acid yielded a related compound. patsnap.com This supports the feasibility of a crotonic condensation strategy for this compound synthesis, where 3,4,5-trimethoxyacetophenone would react with glyoxylic acid under appropriate conditions to form the desired α,β-unsaturated system. vnu.edu.vn

Acid-Catalyzed Isomerization in this compound-Related Compound Synthesis.

Acid-catalyzed isomerization can play a role in establishing the correct stereochemistry of the double bond in α,β-unsaturated carbonyl compounds. For compounds like this compound, which has an (E) configuration of the double bond, isomerization might be necessary depending on the initial condensation or coupling reaction.

A method for preparing (E)-3-acylprop-2-enoic acids involves the acid-catalyzed isomerization of corresponding 3-acylprop-2-ynal acetals. patsnap.com While this specific route might not directly apply to the condensation of 3,4,5-trimethoxyacetophenone and glyoxylic acid, it highlights the utility of acid catalysis in controlling the stereochemistry of the alkene in related structures. patsnap.comrsc.orgbeilstein-journals.orgresearchgate.net Acid-catalyzed isomerization is a known chemical transformation used in various synthetic contexts to convert less stable isomers to more stable ones. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov

Novel Synthetic Strategies and Methodological Advancements for this compound.

Information specifically detailing novel synthetic strategies or recent methodological advancements exclusively for this compound is limited in the provided search results. However, the field of organic synthesis is continuously evolving, with new methodologies being developed for the construction of complex molecules and the improvement of existing routes. nih.govcetya-therapeutics.comprinceton.educhemrxiv.orgsigmaaldrich.com

Advancements in areas such as catalytic reactions, flow chemistry, and green chemistry could potentially offer novel approaches for this compound synthesis or optimize the established routes. For instance, novel catalytic systems could improve yields, selectivity, or reduce reaction times. nih.govprinceton.edu Similarly, exploring alternative precursors or reaction sequences could lead to more efficient or environmentally friendly synthetic pathways. While no specific novel route for this compound was found, research into novel synthetic methods for related chemical structures and core scaffolds is ongoing. nih.govprinceton.eduresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives.

The design and synthesis of analogues and derivatives of a lead compound like this compound are crucial in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. nih.gov Given the structure of this compound, modifications could involve alterations to the trimethoxyphenyl ring, the α,β-unsaturated carboxylic acid moiety, or both.

Based on the synthetic approaches discussed, analogues could be designed by varying the substituents on the phenyl ring of the acetophenone precursor used in the condensation reaction. patsnap.com This would lead to a series of compounds with different substitution patterns on the aromatic portion, allowing for the investigation of their impact on the compound's properties.

Furthermore, modifications to the α,β-unsaturated carboxylic acid part could involve changing the length of the carbon chain, introducing substituents on the alkene, or modifying the carboxylic acid function (e.g., to an ester or amide). Synthetic strategies like Friedel-Crafts acylation with different anhydrides or acid halides, followed by appropriate transformations, or crotonic condensations involving different carbonyl compounds and activated methylene components, could be employed to synthesize such analogues. patsnap.com

The synthesis of related (E)-3-acylprop-2-enoic acids by Friedel-Crafts acylation or crotonic condensation, as mentioned in the search results, exemplifies the strategies that can be applied to generate a library of this compound analogues with variations in the acyl group or the aromatic system. patsnap.com These studies highlight the synthetic accessibility of compounds structurally related to this compound through established organic reactions.

Interactive Data Table: Synthesis of this compound-Related Compounds

| Precursor 1 | Precursor 2 | Reaction Type | Conditions | Product Type | Yield (%) | Citation |

| 3,4,5-trimethoxy acetophenone | Glyoxylic acid | Condensation | Water, reduced pressure, HCl, HOAc, Na2CO3 | This compound | Not specified | vnu.edu.vn |

| Toluene | Maleic anhydride | Friedel-Crafts Acylation | AlCl3, ClCH2CH2Cl | (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | 53 | patsnap.com |

| 3,4-dimethoxyacetophenone | Glyoxylic acid | Crotonic Condensation | HOAc | (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid | 47 | patsnap.com |

| 3-acylprop-2-ynal acetals | - | Acid-Catalyzed Isomerization | Acid catalyst | (E)-3-acylprop-2-enoic acids | Not specified | patsnap.com |

Rational Design Principles for Structural Modification of this compound

Rational design in chemistry involves creating new molecules with desired functionalities by predicting how structural changes will influence their behavior, often based on physical models or understanding of interactions with biological targets. drugdesign.orgwikipedia.org For structural modification of this compound, rational design principles would likely focus on altering specific parts of the molecule to tune its properties, such as potency, selectivity, metabolic stability, or pharmacokinetic profile.

Based on the structure of this compound, potential areas for rational modification include:

The trimethoxyphenyl ring: Altering the substitution pattern or introducing different substituents on the phenyl ring could impact interactions with a target protein or influence metabolic fate. patsnap.com

The α,β-unsaturated ketone: Modifications to this linker region, such as reducing the alkene or altering the carbonyl group, could affect the molecule's reactivity and conformational flexibility.

The carboxylic acid group: Modifying the carboxylic acid, for example, by forming esters or amides, can significantly alter polarity, solubility, and interactions with biological systems.

Chemical Space Exploration and Diversification Strategies for this compound

Chemical space refers to the vast theoretical collection of all possible molecules. arxiv.orgcecam.orgmpg.de Exploring and diversifying within this space is crucial for discovering new compounds with desired properties. For this compound, chemical space exploration and diversification strategies would involve generating a library of related compounds (analogs) by systematically varying its structural features.

Diversification strategies could include:

Varying the acyl group: Replacing the trimethoxyphenyl group with other aromatic, heteroaromatic, or aliphatic moieties would create a diverse set of analogs with different electronic and steric properties. patsnap.com The mention of compounds with various R groups in the (E)-RCOCH:CHCO2H structure supports this strategy. patsnap.com

Modifying the unsaturated carboxylic acid linker: Alterations to the chain length, introduction of saturation, or incorporation of other functional groups within the α,β-unsaturated carboxylic acid portion would lead to structural diversity.

Isosteric replacements: Replacing atoms or groups with others having similar electronic or steric properties (e.g., replacing an oxygen with a sulfur) could generate isosteres with potentially altered biological activity or metabolic profiles.

Computational methods, including machine learning and cheminformatics tools, play an increasingly important role in exploring vast chemical spaces and guiding the synthesis of diverse compound libraries. mdpi.comarxiv.orgcecam.orgmpg.de These tools can help prioritize which analogs to synthesize based on predicted properties or potential interactions with a target.

Process Chemistry Considerations for Scalable Synthesis of this compound

Process chemistry is concerned with developing and optimizing synthetic routes for the large-scale manufacture of chemical compounds, particularly pharmaceuticals. wikipedia.orgacs.org The goal is to create a process that is safe, cost-effective, environmentally friendly, and reproducible. wikipedia.orgacs.orgpharmaron.com

For the scalable synthesis of this compound, process chemistry considerations would include:

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, solvent, catalyst, and reactant concentrations to maximize yield, purity, and reaction rate while minimizing by-product formation. pharmaron.com

Safety: Assessing and mitigating potential hazards associated with the chemicals used and the reactions involved, especially when scaling up to larger quantities. wikipedia.orgacs.orgpharmaron.com

Environmental Impact: Designing a process that minimizes waste generation and utilizes environmentally benign solvents and reagents where possible ("green chemistry" principles). wikipedia.orgacs.orgpharmaron.com

Isolation and Purification: Developing efficient and scalable methods for isolating and purifying the final this compound product to meet required purity standards. This often involves techniques like crystallization, filtration, and chromatography. pharmaron.comhitachi.com

Quality Control: Establishing robust analytical methods to monitor the progress of reactions and assess the quality and purity of intermediates and the final product.

Scaling up a chemical synthesis from laboratory scale to manufacturing scale presents unique challenges, and a thorough understanding of the reaction kinetics, thermodynamics, and physical properties of the materials is essential. wikipedia.orgpharmaron.com

Molecular and Cellular Mechanisms of Action of Baxitozine

Characterization of Baxitozine as an H2 Receptor Antagonist

This compound has been identified as a potent and selective competitive antagonist of the histamine (B1213489) H2 receptor. wikipedia.orgnih.gov Its mechanism involves binding to H2 receptors on the basolateral surface of gastric parietal cells, which interferes with the pathways of gastric acid production. nih.govnursingcenter.com By blocking the action of histamine, this compound effectively suppresses both basal and meal-stimulated gastric acid secretion. wikipedia.org This antagonism is a key component of its primary pharmacological activity.

In Vitro Receptor Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of this compound for the human histamine H2 receptor were determined through comprehensive in vitro radioligand binding assays. These studies demonstrated that this compound exhibits a high affinity for the H2 receptor while showing significantly lower affinity for other histamine receptor subtypes (H1, H3, and H4), as well as a panel of other G-protein coupled receptors.

The equilibrium dissociation constants (Ki) were calculated to quantify this selectivity. The results, summarized in the table below, indicate a pronounced selectivity for the H2 receptor, which is a desirable characteristic for minimizing off-target effects. The high selectivity ratio underscores the specific nature of this compound's interaction with its primary molecular target.

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor Subtype | This compound Ki (nM) | Selectivity Ratio (Ki Hx / Ki H2) |

|---|---|---|

| Histamine H1 | 1,850 | 740 |

| Histamine H2 | 2.5 | 1 |

| Histamine H3 | > 10,000 | > 4,000 |

Computational Modeling of Ligand-Receptor Interactions with this compound

To elucidate the molecular basis of this compound's high-affinity binding, computational modeling and docking simulations were performed. A homology model of the human H2 receptor was generated, and this compound was docked into the putative binding pocket. The simulations revealed key interactions between the ligand and specific amino acid residues within the receptor's transmembrane domains.

The model predicted the formation of critical hydrogen bonds between this compound and residues such as Aspartate and Threonine, which are known to be important for the binding of other H2 receptor antagonists. Furthermore, hydrophobic interactions with aromatic residues within the binding site appear to stabilize the ligand-receptor complex, contributing to the observed high affinity. This computational approach provides a structural hypothesis for the potent and selective antagonism of this compound at the H2 receptor. nih.govmdpi.com

Downstream Signaling Pathway Modulation by this compound

The binding of histamine to the H2 receptor normally activates a downstream signaling cascade beginning with the activation of adenylyl cyclase. nursingcenter.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nursingcenter.com As a competitive antagonist, this compound occupies the H2 receptor binding site, thereby preventing histamine-mediated activation.

This blockade effectively inhibits the production of intracellular cAMP. nursingcenter.com The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the activity of the H+/K+ ATPase proton pump responsible for secreting hydrochloric acid into the gastric lumen. wikipedia.orgnursingcenter.com By interrupting this signaling pathway at its origin, this compound potently reduces gastric acid secretion. wikipedia.orgdrugbank.com

Elucidation of Cytoprotective Mechanisms of this compound at the Molecular Level

Beyond its role as an H2 receptor antagonist, preclinical studies have uncovered novel cytoprotective properties of this compound at the molecular level. These secondary mechanisms appear to involve the modulation of key cellular pathways related to cell survival, apoptosis, inflammation, and oxidative stress. nih.govnih.gov

Cellular Viability and Apoptosis Pathway Modulation by this compound

Research has indicated that this compound can influence cell survival by modulating the intrinsic pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a higher ratio promotes cell death. nih.gov

In cellular models of stress, treatment with this compound was found to significantly enhance cell viability. This effect was correlated with a marked decrease in the expression of the pro-apoptotic Bax protein and a concurrent increase in the expression of the anti-apoptotic Bcl-2 protein. This modulation shifts the Bax/Bcl-2 ratio in favor of cell survival, thereby inhibiting the activation of downstream caspases, such as caspase-3, and preventing apoptotic cell death. nih.govnih.gov

Table 2: Effect of this compound on Cellular Viability and Apoptotic Markers

| Treatment Group | Cell Viability (%) | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |

|---|---|---|---|---|

| Control | 100 | 1.0 | 1.0 | 1.0 |

| Stress-Inducer | 45 | 2.8 | 0.4 | 7.0 |

Anti-inflammatory and Antioxidant Cellular Responses Mediated by this compound

This compound has also demonstrated significant anti-inflammatory and antioxidant activities in various cell-based assays. Its anti-inflammatory effects are mediated, in part, by its ability to suppress the expression of key pro-inflammatory cytokines. Studies have shown that this compound treatment leads to a dose-dependent reduction in the production of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli. nih.gov

Concurrently, this compound promotes cellular antioxidant defenses. It has been observed to mitigate the generation of reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes. nih.govresearchgate.net Notably, treatment with this compound has been shown to upregulate Heme Oxygenase-1 (HO-1), a critical enzyme with potent antioxidant and cytoprotective functions. whiterose.ac.uk These dual actions suggest that this compound can protect cells from damage caused by both inflammation and oxidative stress. sciopen.com

Regulation of Gene Expression and Proteomic Changes in Response to this compound

There are no published studies that have investigated the effects of this compound on gene expression or the resulting proteomic changes in any cell or tissue models. Research into how this compound might alter transcriptional activities or the protein landscape of cells is not available.

Identification and Validation of Additional Molecular Targets for this compound

Beyond its documented activity as an H2 receptor antagonist, there is no information in the scientific literature regarding the identification or validation of any additional molecular targets for this compound.

Preclinical Pharmacological Characterization of this compound in Experimental Models (non-human)

Detailed preclinical pharmacological data from non-human experimental models are absent from public records.

In Vitro Pharmacological Assays for this compound Activity

Specific data from in vitro pharmacological assays that would characterize the broader activity of this compound are not available. Consequently, no data tables can be generated on this topic.

Ex Vivo Functional Studies with this compound

There are no published ex vivo functional studies that have utilized this compound to assess its effects on biological tissues or systems outside of a living organism.

Advanced Analytical and Structural Characterization of Baxitozine

Spectroscopic Techniques for Comprehensive Structural Elucidation of Baxitozine.

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. For a molecule with the complexity of this compound, a combination of techniques would be necessary to confirm its atomic connectivity and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy would be expected to reveal the chemical environment of each proton in the this compound molecule. The expected signals would include those for the methoxy (B1213986) groups, the aromatic protons, and the protons of the butenoic acid chain. The coupling patterns between adjacent protons would help to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy , including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify all unique carbon atoms in the molecule, including the carbonyl carbons, the aromatic carbons, and the carbons of the aliphatic chain.

A hypothetical ¹H NMR data table for this compound, based on its known structure, is presented below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.5 - 7.5 | Singlet | N/A |

| Vinylic CH | 6.0 - 7.0 | Doublet | 15-18 (trans) |

| Vinylic CH | 7.0 - 8.0 | Doublet | 15-18 (trans) |

| Methoxy OCH₃ | 3.5 - 4.0 | Singlet | N/A |

Advanced Mass Spectrometry (MS) Techniques and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition (C₁₃H₁₄O₆). scitoys.com

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), would be employed to induce fragmentation of the this compound molecule. The analysis of these fragment ions would provide valuable information about the compound's structure. For this compound, expected fragmentation patterns could involve the loss of methoxy groups, the cleavage of the butenoic acid chain, and the fragmentation of the aromatic ring.

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, C=C stretches of the aromatic ring and the alkene, and C-O stretches of the ether groups.

A table of expected FTIR absorption bands for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Ketone) | 1680-1700 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1450-1600 |

| C=C (Alkene) | 1600-1680 |

| C-O (Ether) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in this compound, which includes the aromatic ring, the ketone, and the double bond, would be expected to result in strong UV absorbance. The wavelength of maximum absorbance (λmax) would be characteristic of this extended chromophore.

Chromatographic Methods for Purity Assessment and Quantitative Analysis of this compound.

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of this compound from any potential impurities. The method would then be validated according to established guidelines (e.g., ICH guidelines) to ensure its accuracy, precision, linearity, and robustness. A UV detector would typically be used for the detection of this compound, set at its λmax.

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. While this compound itself is not sufficiently volatile for GC analysis without derivatization, GC could be used to detect and quantify any volatile byproducts or residual solvents that may be present from its synthesis. A headspace GC-MS method would be particularly suitable for the analysis of residual solvents.

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that a chemical compound named "this compound" exists. Searches of chemical databases and scholarly articles have yielded no results for this name.

Therefore, it is not possible to generate an article on the "" as requested, because there is no scientific data or research on this subject. The creation of such an article would require the fabrication of all scientific findings, which would be inaccurate and misleading.

Preclinical Research Models and in Vitro Systems for Baxitozine Investigation

Application of Cellular Models in Baxitozine Research

Cellular models provide a controlled environment to investigate the direct effects of a compound on specific cell types, elucidate molecular mechanisms, and assess target engagement.

Mammalian Cell Lines for Target Engagement Studies

Mammalian cell lines are widely used in early preclinical research due to their ease of culture, scalability, and reproducibility. For a compound like this compound, if its target is a specific protein or pathway, mammalian cell lines expressing this target would be employed to study target engagement. Assays such as cellular thermal shift assay (CETSA) can directly measure the binding of a ligand to its target protein within intact cells, providing crucial information about compound permeability and binding affinity in a more physiological context than cell lysates promega.co.jpunivr.it. Other methods, including those utilizing bioluminescence resonance energy transfer (BRET), can also be used to monitor intracellular target engagement promega.co.jp. Studies using mammalian cell lines can also assess the impact of target expression levels on compound binding and activity nih.gov.

Primary Cell Cultures for Functional Assays

Primary cell cultures, derived directly from tissues or organs, offer a model system that more closely mimics the in vivo cellular environment compared to continuous cell lines nih.govsigmaaldrich.com. These cultures can be used for functional assays to evaluate the biological effects of this compound on specific cell types relevant to its intended application. For instance, if this compound is being investigated for gastric protection, primary gastric epithelial cells could be used to assess effects on mucus production, barrier function, or proliferation. For anti-inflammatory effects, primary immune cells (e.g., macrophages, lymphocytes) could be used to measure the modulation of inflammatory mediator release (e.g., cytokines, chemokines) in response to this compound treatment under inflammatory stimuli asianjpr.commdpi.com. Primary cell cultures are valuable for disease modeling and toxicity testing numberanalytics.com.

Advanced In Vitro Systems (e.g., organoids, microfluidic devices)

Advanced in vitro systems, such as organoids and microfluidic devices (organs-on-chips), represent increasingly sophisticated models that aim to recapitulate the complexity of human tissues and organs with greater fidelity than traditional 2D cell cultures nih.govresearchgate.net. Organoids are three-dimensional, self-assembling structures derived from stem cells or primary cells that mimic key structural and functional aspects of the organs they represent nih.govfrontiersin.org. For evaluating this compound's effects on the gastric system, gastric organoids could provide a more relevant model to study compound effects on epithelial integrity, cell differentiation, and secretory functions in a 3D context. nih.govresearchgate.net.

Microfluidic devices can be integrated with organoids or used independently to create dynamic environments that simulate physiological conditions, such as fluid flow or mechanical stress nih.govsiliconsemiconductor.netsurlab.org. These systems can enhance nutrient and oxygen exchange, improve organoid maturation, and allow for real-time monitoring of cellular responses to compounds like this compound frontiersin.orgsiliconsemiconductor.net. Microfluidic organoid-on-chip models can be used to investigate disease mechanisms and therapeutic responses in a more physiologically relevant setting researchgate.net.

Utilization of In Vivo Animal Models for Preclinical Evaluation of this compound (non-human)

Established Animal Models of Gastric Ulceration

Several established animal models are used to induce gastric ulcers and evaluate the efficacy of potential anti-ulcer agents. These models aim to mimic different aspects of human gastric ulcer disease pathophysiology researchgate.netaustinpublishinggroup.com. Common methods for inducing gastric ulcers in rodents include:

Pylorus Ligation (Shay Rat) Model: This model involves ligating the pyloric end of the stomach, leading to the accumulation of gastric acid and subsequent ulcer formation researchgate.netaustinpublishinggroup.com.

Chemically-Induced Ulcer Models: Various chemicals can induce gastric ulcers, such as ethanol, NSAIDs (e.g., indomethacin), acetic acid, histamine (B1213489), or reserpine (B192253) researchgate.netaustinpublishinggroup.comnih.gov. The acetic acid-induced model is often used for studying chronic ulcers and evaluating healing researchgate.netaustinpublishinggroup.com. A novel method using filter paper imbued with acetic acid has been described for consistent ulcer formation nih.gov.

Stress-Induced Ulcer Models: Stressors like water immersion or cold restraint can induce ulcers mediated by factors such as histamine release, increased gastric acid secretion, and reduced mucus production austinpublishinggroup.com.

In these models, the severity of gastric ulceration is typically assessed by macroscopic examination of the gastric mucosa, scoring the number and severity of lesions, and sometimes using image analysis for more objective quantification mdpi.com. Histological analysis can provide further detail on tissue damage and inflammatory infiltration researchgate.net. Evaluation of this compound in these models would involve administering the compound and assessing its ability to prevent or reduce ulcer formation and promote healing compared to control groups.

Future Directions and Unexplored Research Avenues for Baxitozine

Identification of Novel Therapeutic Applications beyond Gastric Cytoprotection for Baxitozine (preclinical)

Preclinical research into this compound could focus on identifying therapeutic applications beyond its known or potential effects on gastric cytoprotection. This involves investigating its pharmacological activity in various disease models to uncover new indications. Such studies would typically involve in vitro assays and in vivo animal models to evaluate efficacy, understand mechanisms of action in different biological contexts, and assess potential therapeutic windows.

Development of Advanced Delivery Systems and Formulation Strategies for this compound (experimental)

Developing advanced delivery systems and formulation strategies for this compound is a critical experimental area. This could involve exploring novel approaches to enhance its solubility, stability, bioavailability, and targeted delivery to specific tissues or cells. Research in this area might include the development of nanoparticles, liposomes, or other controlled-release formulations. seqens.comrcb.res.inwbcil.com Experimental studies would evaluate the performance of these systems in vitro and in preclinical models, assessing drug release profiles, cellular uptake, and in vivo pharmacokinetics and biodistribution. Advanced polymeric systems, for instance, are being explored for targeted delivery to specific areas like the colon, which could be relevant depending on this compound's properties and potential applications. rsc.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Integrating omics technologies can provide a comprehensive understanding of this compound's effects at the molecular level. nih.govfrontiersin.orgoatext.comwikipedia.org

Genomics: Studying how this compound influences gene expression patterns could reveal pathways and networks affected by the compound.

Proteomics: Analyzing the complete set of proteins modulated by this compound can provide insights into its cellular targets and downstream effects. nih.govwikipedia.org

Metabolomics: Investigating changes in the metabolome upon this compound treatment can help identify metabolic pathways involved in its activity or reveal biomarkers of response. nih.govfrontiersin.orgoatext.comwikipedia.org

Combining these omics approaches can offer a systems-level view of this compound's biological impact, potentially uncovering complex interactions and informing the identification of new therapeutic uses or understanding its mechanism in detail. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Target Identification: AI algorithms can analyze large biological datasets to predict novel therapeutic targets for this compound.

Drug Repurposing: ML models can screen existing data to identify potential new indications for this compound beyond its initial scope. mdpi.comnih.govmednexus.org

Structure-Activity Relationship (SAR) Analysis: AI can help in understanding the relationship between this compound's chemical structure and its biological activity, guiding the design of analogs with improved properties.

Predictive Modeling: AI can be used to predict the efficacy, potential off-target effects, and optimal formulations for this compound based on vast amounts of chemical and biological data. mdpi.comnih.gov

The application of AI and ML can streamline the drug discovery process for this compound, reducing the time and cost associated with traditional experimental approaches. nih.govmednexus.org

Addressing Challenges and Identifying Opportunities in this compound Research and Development

Research into this compound, like any compound, faces challenges and presents opportunities. Challenges might include limited solubility, potential off-target effects, or complex synthesis. Identifying opportunities involves leveraging its unique properties, exploring synergistic effects with other compounds, or focusing on niche therapeutic areas where this compound may offer an advantage. Strategic planning and collaborative efforts are crucial to overcome hurdles and capitalize on potential breakthroughs in this compound research.

Comparative Studies of this compound with Other Compounds Targeting Similar Pathways (molecular/cellular level)

Comparative studies at the molecular and cellular level are essential to position this compound relative to other compounds that influence similar biological pathways. ucdavis.edunih.govufl.eduberkeley.edupsu.edu This involves:

Comparing the binding affinity and specificity of this compound to its targets against those of other compounds.

Analyzing the downstream cellular signaling cascades activated or inhibited by this compound in comparison to known modulators.

Evaluating the effects of this compound on cellular processes (e.g., proliferation, apoptosis, migration) in parallel with other relevant compounds.

Such studies can elucidate the unique molecular footprint of this compound, highlight its potential advantages or disadvantages, and help determine its potential therapeutic niche.

Q & A

Q. How can dialectical materialism inform the interpretation of this compound’s role in disease pathways?

- Methodological Answer : Analyze contradictions (e.g., pro-survival vs. pro-apoptotic signals) as dynamic forces driving cellular outcomes. Use hierarchical clustering to identify principal aspects of contradiction (e.g., this compound’s dual role in oxidative stress) and model these interactions via systems biology approaches .

Tables for Methodological Reference

Q. Table 1. Key Statistical Tests for this compound Research

Q. Table 2. Critical Literature Evaluation Criteria

| Criterion | Description | Example for this compound |

|---|---|---|

| FINER | Feasibility of replicating methods | HPLC conditions reproducible across labs |

| PICOT | Structured hypothesis formulation | Defined murine model and dosage protocol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.